N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C25H23BrN2O2S and its molecular weight is 495.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds containing bromophenyl and thioether groups have been explored for their antimicrobial properties. For instance, derivatives synthesized from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide have shown promising in vitro antimicrobial activities. Such compounds could serve as a starting point for the development of new antimicrobial agents with potential applications in fighting bacterial and fungal infections (Gad-Elkareem et al., 2011).
Antipathogenic Properties
Similarly, acylthioureas with bromophenyl substituents have been tested for their interaction with bacterial cells, showing significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). This indicates potential applications in developing treatments or coatings to reduce biofilm-related infections.
Synthesis of Heterocyclic Compounds
The structural motifs present in N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide are conducive to the synthesis of heterocyclic compounds. Research into similar structures has led to the development of various heterocyclic derivatives with potential pharmacological activities. For instance, the synthesis of thio-substituted ethyl nicotinate derivatives from similar precursors has paved the way for creating compounds with diverse biological activities (Gad-Elkareem et al., 2011).
Potential as Anti-inflammatory Agents
Compounds bearing thiazole and bromophenyl groups have been investigated for their anti-inflammatory properties. The synthesis and biological evaluation of such molecules have revealed their potential as anti-inflammatory agents, suggesting that similar compounds could be explored for their efficacy in treating inflammation-related disorders (Thabet et al., 2011).
Anticancer Properties
Bromophenol derivatives, including those with indolin-2-one moieties, have shown significant anticancer activities, particularly against lung cancer cell lines. These studies suggest that structurally similar compounds might possess valuable anticancer properties, making them potential candidates for anticancer drug development (Guo et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit cytotoxic activity on human tumor cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it might interact with its targets through a process known as suzuki–miyaura coupling . This is a type of cross-coupling reaction, where the compound could potentially bind to its target and induce a series of chemical reactions.
Biochemical Pathways
It’s possible that the compound could affect pathways related to cell growth and proliferation, given its potential cytotoxic activity
Result of Action
Based on its potential cytotoxic activity , it might induce cell death in cancer cells
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O2S/c1-17(30-20-7-3-2-4-8-20)25(29)27-15-16-31-24-21-9-5-6-10-22(21)28-23(24)18-11-13-19(26)14-12-18/h2-14,17,28H,15-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACSHAQTRXMJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.